molecular formula C23H20ClN3OS B2382641 4-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1359206-91-9

4-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2382641
CAS RN: 1359206-91-9
M. Wt: 421.94
InChI Key: QMRPBHHJOVLHII-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H20ClN3OS and its molecular weight is 421.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties of Related Compounds

The research on compounds structurally related to 4-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide focuses on their synthesis, characterization, and applications in various fields. For instance, novel polyamides with flexible main-chain ether linkages and ortho-phenylene units were prepared from related dicarboxylic acid and aromatic diamines. These polyamides were found to be noncrystalline, readily soluble in polar solvents, and capable of forming transparent, flexible films with high thermal stability, which is useful in materials science and engineering (Hsiao et al., 2000).

Antimicrobial and Antifungal Activities

Compounds structurally similar to this compound have been studied for their biological activities. Notably, two thiophene-3-carboxamide derivatives exhibited antibacterial and antifungal properties, highlighting the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2003).

Antioxidant, Antitumor, and Antimicrobial Properties

Another study focused on the synthesis of pyrazolopyridine derivatives, demonstrating their significant antioxidant activity, as well as antitumor activity against liver and breast cell lines. These findings suggest potential applications in pharmaceuticals and healthcare, particularly in the development of novel treatments for cancer (El‐Borai et al., 2013).

Anticonvulsant Properties

The crystal structures of three anticonvulsant enaminones related to the target compound were determined, offering insights into their potential therapeutic applications. This research contributes to the understanding of the molecular basis of anticonvulsant activity and could guide the development of new anticonvulsant drugs (Kubicki et al., 2000).

Synthesis and Characterization for Material Science

Further research includes the synthesis and characterization of aromatic–aliphatic polyamides from a related monomer, demonstrating their solubility in polar solvents and potential for creating transparent and flexible films. These materials exhibit high thermal stability, making them suitable for various applications in materials science (Ubale et al., 2001).

properties

IUPAC Name

4-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-26(2)19-11-9-18(10-12-19)25-23(28)22-21(27-13-3-4-14-27)20(15-29-22)16-5-7-17(24)8-6-16/h3-15H,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRPBHHJOVLHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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